6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Catalog No.
S12303207
CAS No.
M.F
C10H13BrClN
M. Wt
262.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydro...

Product Name

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-5-12-10-3-2-8(11)6-9(7)10;/h2-3,6-7,12H,4-5H2,1H3;1H

InChI Key

NIGINBMMQUSRJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)Br.Cl

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNC_{10}H_{12}BrN and a molecular weight of approximately 226.11 g/mol. It is classified as a bromo-substituted tetrahydroquinoline derivative, which is part of a larger family of heterocyclic compounds known for their diverse biological activities. The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring structure, contributing to its unique chemical properties and potential applications in medicinal chemistry .

The reactivity of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines or thiols) under suitable conditions.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives.
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization to form more complex polycyclic structures.

These reactions are essential for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Preliminary studies suggest that it may have inhibitory effects against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects: Some studies have suggested that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves several steps:

  • Formation of Tetrahydroquinoline: Starting from an appropriate precursor such as an aniline derivative or a substituted phenyl compound.
  • Bromination: Introducing the bromine substituent at the 6-position using brominating agents like N-bromosuccinimide (NBS).
  • Methylation: The methyl group can be introduced via methylating agents such as dimethyl sulfate or methyl iodide.
  • Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry research.
  • Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits in neurodegenerative diseases.

Its unique structure makes it a valuable candidate for further exploration in various fields of science .

Interaction studies have shown that 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride interacts with various biological targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which are crucial for drug metabolism.
  • Receptor Binding: Preliminary studies indicate possible interactions with neurotransmitter receptors, suggesting its role in modulating neurological functions .

These findings highlight its potential as a therapeutic agent with multifaceted interactions within biological systems.

Several compounds exhibit structural similarities to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-1,2,3,4-tetrahydroquinoline22190-35-80.94
7-Bromo-1,2,3,4-tetrahydroquinoline114744-51-30.92
7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride1195901-53-10.91
5-Bromo-1,2,3,4-tetrahydroquinoline114744-50-20.88
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride1187830-63-20.96

These compounds share similar core structures but differ in their substituents and positions on the tetrahydroquinoline ring. This variation contributes to differences in their biological activities and pharmacological profiles.

Povarov Cycloaddition Approaches in Multi-Component Reactions

The Povarov [4+2] cycloaddition reaction has emerged as a versatile method for constructing the tetrahydroquinoline core. This strategy involves the acid-catalyzed coupling of aniline derivatives with electron-rich dienophiles, such as vinyl ethers. Recent studies highlight the efficacy of Lewis acids like aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂) in driving regioselective cycloaddition.

In a comparative study, AlCl₃-catalyzed reactions between N-aryl imines and ethyl vinyl ether achieved 53% yield within 30 minutes, whereas Cu(OTf)₂ reduced the reaction time to 20 minutes but lowered yields to 46% due to competing side reactions. The diminished yield with Cu(OTf)₂ correlates with its propensity to generate reactive intermediates that undergo premature decomposition. Substitutent effects further influence outcomes: electron-donating groups on the aniline moiety enhance dienophile reactivity, while steric hindrance at the ortho position suppresses cyclization efficiency.

Table 1: Catalyst Performance in Povarov Cycloaddition

CatalystReaction Time (min)Yield (%)Dienophile
AlCl₃3053Ethyl vinyl ether
Cu(OTf)₂2046Ethyl vinyl ether

Multi-component Povarov reactions, which form imines in situ, offer advantages in step economy but require precise stoichiometric control to avoid oligomerization. For instance, reactions combining 4-methylaniline, benzaldehyde, and ethyl vinyl ether in the presence of AlCl₃ produced 6-bromo-4-methyltetrahydroquinoline derivatives in 58% yield after optimizing the molar ratio (1:1.2:1.5).

Electrochemical Hydrocyanomethylation Strategies

Electrochemical methods for introducing cyanomethyl groups to the tetrahydroquinoline framework remain underexplored in the context of 6-bromo-4-methyl derivatives. Current literature provides no direct examples of hydrocyanomethylation applied to this compound. However, analogous electrochemical functionalization of related tetrahydroquinolines suggests potential pathways. For instance, anode-driven cyanation of C–H bonds in tetrahydroisoquinolines has been achieved using cyanopyridine as a cyanating agent under constant potential. Adapting such protocols to 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline would require careful modulation of electrochemical parameters to prevent debromination or overoxidation.

Bromination Pathways for Position-Specific Functionalization

Direct bromination of 4-methyl-1,2,3,4-tetrahydroquinoline represents the most straightforward route to the target compound. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the C6 position, achieving 82% yield with minimal diastereomer formation. Competitive experiments using molecular bromine (Br₂) in acetic acid resulted in lower regioselectivity (65% yield) due to electrophilic aromatic substitution at multiple positions.

Table 2: Bromination Reagent Comparison

ReagentSolventTemperature (°C)Yield (%)Regioselectivity
NBSCH₂Cl₂082C6 > 99%
Br₂CH₃COOH2565C6 (74%), C7 (26%)

Continuous-flow reactors have been employed to enhance bromination efficiency on industrial scales. By maintaining precise temperature control (−5°C to 5°C) and residence times (120 seconds), NBS-mediated flow bromination achieves 89% conversion with 98% purity, reducing byproduct formation compared to batch processes.

Catalytic System Optimization for Regioselective Synthesis

Catalyst design plays a pivotal role in controlling regioselectivity during tetrahydroquinoline functionalization. Palladium on carbon (Pd/C) facilitates hydrogenation of nitro precursors to amines, a critical step in reductive amination routes. For example, 5% Pd/C under 30 psi H₂ at 80°C reduces 6-bromo-4-nitroquinoline to the corresponding amine in 94% yield, which subsequently undergoes cyclization to form the tetrahydroquinoline core.

In bromination reactions, zinc chloride (ZnCl₂) acts as a Lewis acid catalyst to polarize the NBS molecule, enhancing electrophilic attack at C6. Kinetic studies reveal that 10 mol% ZnCl₂ increases bromination rates by 3.2-fold compared to uncatalyzed reactions.

Table 3: Catalytic Systems for Tetrahydroquinoline Synthesis

Reaction StepCatalystLoading (mol%)Yield (%)Selectivity
Reductive aminationPd/C59499%
BrominationZnCl₂1082C6 > 99%
Povarov cycloadditionAlCl₃205392%

Hybrid catalytic systems, such as bimetallic Pd-Fe nanoparticles, have shown promise in tandem reactions. These catalysts enable sequential hydrogenation and bromination in a single pot, reducing purification steps and improving atom economy.

Bromodomain-Containing Protein Inhibition Mechanisms

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride belongs to the tetrahydroquinoline class of compounds, which have demonstrated significant activity against bromodomain and extra-terminal domain proteins [17] [24]. The tetrahydroquinoline scaffold serves as a potent pharmacophore for targeting bromodomain-containing proteins through specific molecular interactions within the acetyl-lysine binding pocket [17].

The inhibition mechanism involves the tetrahydroquinoline core forming critical interactions with key amino acid residues in the bromodomain active site [7]. Structural studies reveal that the bicyclic core establishes lipophilic contacts with residues Val87, Leu92, Leu94, Tyr97, Phe83, and Ile146 within the protein [7]. The cyclic urea moiety of tetrahydroquinoline derivatives forms hydrogen bonds with Asn140, positioning the compound optimally within the binding pocket [7].

The bromine substitution at the 6-position enhances binding affinity through halogen bonding interactions and increased hydrophobic contacts [7]. This substitution pattern has been shown to improve selectivity for bromodomain and extra-terminal family targets compared to unsubstituted analogs [17]. The tetrahydroquinoline-based inhibitors demonstrate preferential binding to the second bromodomain of bromodomain-containing protein 4, with dissociation constants in the nanomolar range [35].

Mechanistic studies indicate that these compounds function as competitive inhibitors, directly competing with acetylated histone substrates for binding to the bromodomain pocket [18]. The inhibition results in displacement of bromodomain-containing proteins from chromatin, leading to downstream effects on gene transcription and cellular processes [18].

Anticancer Activity Through Cell Cycle Modulation

Tetrahydroquinoline derivatives, including brominated analogs, exhibit potent anticancer activity through multiple mechanisms involving cell cycle disruption [19] [22] [25]. The primary mechanism involves induction of cell cycle arrest at specific checkpoints, preventing cancer cell proliferation and ultimately leading to apoptotic cell death [22].

Research demonstrates that tetrahydroquinoline compounds induce sub-G1 phase cell cycle arrest in various cancer cell lines [22]. The mechanism involves significant alterations in cell cycle regulatory proteins, with treated cells showing increased populations in the G2 phase and corresponding decreases in G0/G1 phase populations [22]. Time-dependent studies reveal progressive accumulation of cells in arrested phases, with sub-G0 populations increasing from 3.2% in control cells to 33.8% after 48 hours of treatment [22].

The anticancer activity is mediated through both intrinsic and extrinsic apoptotic pathways [22]. Protein expression analysis reveals downregulation of anti-apoptotic proteins such as BCL-2, while pro-apoptotic proteins including BAD, BAX, and BID show increased expression [22]. Caspase cascade activation occurs through cleavage of caspase-3, caspase-8, and caspase-9 into their catalytically active forms [22].

Cell LineIC50 Value (μM)Cell Cycle Phase AffectedApoptosis Mechanism
A54911.33 ± 0.67G2/M arrestIntrinsic and extrinsic pathways
HCT-11612.18 ± 1.61Sub-G1 accumulationCaspase-dependent
Non-small cell lung cancer14.61 ± 1.03G0/G1 arrestMitochondrial-dependent

The molecular mechanism involves disruption of mitochondrial membrane potential and accumulation of reactive oxygen species [19]. This oxidative stress triggers DNA double-strand breaks and activation of p53 pathway signaling, leading to programmed cell death [19]. Colony formation assays demonstrate dose-dependent inhibition of cancer cell proliferation, with significant reductions in viable colony numbers compared to control treatments [22].

Enzyme Interaction Studies: Acetylcholinesterase and Butyrylcholinesterase

Tetrahydroquinoline derivatives demonstrate significant inhibitory activity against cholinesterase enzymes, with brominated analogs showing enhanced potency [13] [28] [33]. The inhibition mechanisms involve direct binding to the enzyme active sites, which are characterized by deep hydrophobic gorges containing catalytic triads and substrate-binding pockets [13].

Structural analysis reveals that tetrahydroquinoline compounds interact with both the catalytic anionic site and peripheral anionic site of acetylcholinesterase [31]. The bromine substitution enhances binding affinity through additional halogen bonding interactions with amino acid residues in the enzyme active site [33]. Kinetic studies demonstrate mixed-type inhibition patterns, indicating binding to both free enzyme and enzyme-substrate complexes [33].

Compound StructureAcetylcholinesterase IC50 (μM)Butyrylcholinesterase IC50 (μM)Selectivity Index
6-Bromo tetrahydroquinoline hybrid4.24 ± 0.0222.00 ± 0.025.19
6-Chloro tetrahydroquinoline analog13.17 ± 0.0283.65 ± 0.016.35
Brominated isoxazole hybrid3.97 ± 0.00596.1 ± 0.010.04

The enzyme inhibition involves π-π interactions with tryptophan, tyrosine, and phenylalanine residues within the active site [33]. Molecular docking studies reveal optimal positioning of the tetrahydroquinoline scaffold within the enzyme gorge, with the bromine substituent forming critical contacts with hydrophobic residues [13]. The inhibition kinetics follow competitive patterns for butyrylcholinesterase, with variations in Km values but unchanged Vmax parameters [33].

Binding free energy calculations using Molecular Mechanics/Generalized Born Surface Area methods demonstrate strong correlations between experimental inhibition values and predicted binding energies [28]. The most potent inhibitors achieve IC50 values below 5 μM for acetylcholinesterase, with selectivity indices ranging from 0.04 to 16.8 depending on substitution patterns [33].

Protein-Ligand Interaction Thermodynamics

Early calorimetric screening of brominated tetrahydroquinoline cores against epigenetic proteins shows that the bromine atom at position 6 and the methyl group at position 4 jointly enhance hydrophobic contact within narrow catalytic tunnels. Isothermal titration calorimetry on analogues bearing the same 6-bromo scaffold revealed a strongly entropically driven association with Lysine-specific demethylase one (average binding free energy ≈ −9.4 kcal mol⁻¹) that compensates for modestly endothermic enthalpy signatures, a pattern diagnostic of solvent displacement from a halogen-stabilised pocket [1].

A comparison of enthalpy–entropy compensation parameters obtained for matched pairs of hydroxamate-terminated ligands (with or without the 6-bromo group) shows that bromination widens the favorable temperature window (ΔC_p ≈ −0.11 kcal mol⁻¹ K⁻¹ versus −0.23 kcal mol⁻¹ K⁻¹ for non-halogenated congeners) by restricting loop mobility in Histone deacetylase six [2] [3]. Docking and crystallography confirm that the bromine atom engages a σ-hole contact with backbone carbonyl oxygen of Glycine five-hundred-eighty-two while the tertiary amine of the tetrahydroquinoline ring forms a charge-reinforced hydrogen bond to catalytic Histidine six-hundred-thirteen [3].

Target proteinAssayEquilibrium parameterValueSource
Lysine-specific demethylase oneCalorimetry (trifluoroacetyl peptide)ΔG−9.4 kcal mol⁻¹22
Histone deacetylase sixCalorimetry (acetyl-lysine substrate)ΔH+2.6 kcal mol⁻¹23
Histone deacetylase sixDerived –TΔS−12.0 kcal mol⁻¹23
Histone deacetylase sixFluorogenic inhibition (acetyl-tubulin mimic)IC₅₀0.7 nM77
Lysine-specific demethylase oneLineweaver–Burk analysisIC₅₀55 nM (reversible, non-competitive)6

The extremely low half-maximal inhibitory concentration recorded for Histone deacetylase six reflects a bidentate zinc-coordination mode in which the hydroxamate oxygen atoms of the ligand complement a π-stack between the tetrahydroquinoline ring and Phenylalanine six-hundred-eight-nine, producing a net affinity two orders of magnitude stronger than for Histone deacetylase one or Histone deacetylase two [4] [3].

Gene Expression Modulation via Epigenetic Targets

Selective arrest of Lysine-specific demethylase one by the 6-bromo-4-methyl tetrahydroquinoline core derepresses transcription of canonical tumour-suppressor loci. In prostate carcinoma spheroids, chemical knock-down of Lysine-specific demethylase one releases p53 binding to the CDKN1A promoter, elevating cyclin-dependent kinase inhibitor one alpha messenger ribonucleic acid by 4.3-fold within six hours and triggering sustained G₁ blockade [5]. Parallel chromatin immunoprecipitation sequencing demonstrates a genome-wide two-fold enrichment of acetylated histone H3 and histone H4 in promoter regions when cells are exposed to 0.5 µM of a 6-bromo tetrahydroquinoline analogue for twenty-four hours [6].

Epigenetic mark (ChIP-seq)Fold change after 24 hPrincipal affected genesFunctional outcomeSource
Acetyl-histone H3-lysine-nine↑ 2.1TP53, CDKN1ACell-cycle arrest3
Acetyl-histone H4-lysine-eight↑ 1.9BAX, PUMAIntrinsic apoptosis priming3
Tubulin acetyl-lysine-forty↑ 3.5Not applicable (post-translational)Impaired cell migration78

Concomitant inhibition of Histone deacetylase six amplifies α-tubulin acetylation, collapses focal adhesion turnover and reduces invasive velocity of triple-negative breast carcinoma cells by sixty-five percent in wound-closure assays [7].

Cellular Pathway Disruption in Neoplastic Cells

Phosphoproteomic profiling of colorectal adenocarcinoma monolayers treated with 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (twelve micromoles for three hours) demonstrates multi-node pathway interference [8]:

Signalling axisKey phosphosite affectedRelative phosphorylation (% of control)Net pathway effectSource
Phosphatidylinositol-three-kinase / Protein kinase B / Mechanistic target of rapamycinMechanistic target of rapamycin-serine-two-four-four-eight48%Autophagy induction58
Mitogen-activated protein kinase / Extracellular signal-regulated kinaseExtracellular signal-regulated kinase-threonine-one-eight-three35%Mitogenic blockade58
Nuclear factor kappa-light-chain enhancerInhibitor of nuclear factor kappa-light-chain enhancer-serine-three-two140%Pro-apoptotic transcription58

Flow-cytometric analysis confirms a shift of seventy-two percent of cells into sub-G₁ within twenty-four hours, alongside activation of caspase-three and caspase-seven [9]. The dual epigenetic inhibition therefore converges on transcriptional and signalling choke points that prevent proliferation, promote programmed cell death and suppress motility.

Redox Activity and Reactive Oxygen Species Generation

The electron-rich tetrahydroquinoline heteroring undergoes redox cycling in mitochondria, leading to superoxide anion production. Treating ovarian carcinoma A-two-seven-eight-zero cells with the chiral enantiomeric pair of 6-bromo-4-methyl tetrahydroquinoline Schiff bases at fifty micromoles raises intracellular reactive oxygen species to four-point-three times basal levels within two hours, as quantified with dichlorofluorescein fluorescence [10].

A structurally related derivative carrying an additional trifluoromethyl substituent (compound 4ag) generates a comparable reactive oxygen species surge in glioblastoma lines and collapses mitochondrial membrane potential by sixty percent, preceding caspase-mediated apoptosis [9]. In colorectal adenocarcinoma cells, oxidative stress elicited by the parent hydrochloride salt activates c-Jun N-terminal kinase and drives autophagic cell death, as evidenced by microtubule-associated protein one light chain three lipidation and degradation of sequestosome one [8].

Model systemConcentration (µM)Reactive oxygen species increase (fold)Down-stream redox responseSource
Ovarian carcinoma A-two-seven-eight-zero504.3Loss of mitochondrial membrane potential61
Glioblastoma SNB-nineteen403.8Caspase-three/-seven activation67
Colorectal carcinoma HCT-one-one-six202.7Autophagy via Protein kinase B / Mechanistic target of rapamycin suppression58

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

260.99199 g/mol

Monoisotopic Mass

260.99199 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types